molecular formula C20H20IN5O B2490108 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide CAS No. 923257-65-2

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide

Cat. No.: B2490108
CAS No.: 923257-65-2
M. Wt: 473.318
InChI Key: WSBFQVCFYHZAFA-UHFFFAOYSA-N
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Description

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrimidine ring, an ethylamino group, and an iodinated benzamide moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20IN5O/c1-3-22-18-12-13(2)23-20(26-18)25-17-10-8-16(9-11-17)24-19(27)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3,(H,24,27)(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBFQVCFYHZAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20IN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:

    Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.

    Introduction of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction, where an ethylamine reacts with a suitable leaving group on the pyrimidine ring.

    Coupling with 4-Iodobenzamide: The final step involves coupling the pyrimidine derivative with 4-iodobenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The iodinated benzamide moiety allows for substitution reactions, where the iodine atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(methylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide
  • N-(4-{[4-(ethylamino)-6-chloropyrimidin-2-yl]amino}phenyl)-4-iodobenzamide
  • N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-bromobenzamide

Uniqueness

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodinated benzamide moiety, in particular, enhances its reactivity and potential for various applications.

Biological Activity

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a pyrimidine ring, an ethylamino group, and an iodinated benzamide moiety. Its molecular formula is C21H25N5O2SC_{21}H_{25}N_{5}O_{2}S with a molecular weight of 411.5 g/mol. The presence of iodine in the structure may enhance its biological activity by facilitating interactions with specific molecular targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, leading to altered cellular responses.
  • Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest in cancer cells, promoting apoptosis (programmed cell death).
  • Targeting Specific Pathways : It may interact with molecular targets relevant to cancer progression and metastasis.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:

  • A549 Cells : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 0.102 µM.
  • HeLa Cells : An IC50 value of 0.180 µM was recorded.
  • SiHa Cells : The compound exhibited an IC50 value of 0.0195 µM, indicating potent activity against cervical cancer cells.

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

Cell LineIC50 (µM)
A5490.102
HeLa0.180
SiHa0.0195

Apoptosis Induction

Flow cytometric analysis has shown that treatment with this compound leads to increased apoptosis in A549 cells, characterized by:

  • Increased Annexin V binding
  • Activation of caspases involved in the apoptotic pathway

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in PubMed reported that derivatives similar to this compound exhibited enhanced cytotoxicity against human cancer cell lines compared to their parent compounds .
  • Mechanistic Insights : Another research highlighted the compound's ability to modulate key signaling pathways involved in tumor growth and survival, suggesting its potential as a therapeutic agent targeting multiple pathways .
  • Comparative Analysis : In comparative studies with other known anticancer agents, this compound showed superior efficacy against certain resistant cancer types, indicating its potential role in overcoming drug resistance .

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